Methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate is a chemical compound that has garnered attention in various scientific fields due to its unique molecular structure and potential applications. This compound belongs to the class of benzoates and is characterized by the presence of a pyrazole moiety, which contributes to its biological activity.
The compound can be synthesized through organic chemistry methods that involve the reaction of specific precursors. While detailed synthesis methods are not provided in the search results, it is known that compounds of this nature are often explored in medicinal chemistry for their pharmacological properties.
Methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate is classified as an organic compound with both aromatic and heterocyclic characteristics. Its structure includes:
The synthesis of methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate typically involves multi-step organic reactions. Although specific methodologies were not detailed in the search results, common approaches for synthesizing similar compounds include:
While specific technical details were not available, the synthesis would generally require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular formula for methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate can be represented structurally as follows:
This indicates that the compound contains:
The compound's molecular weight is approximately 316.31 g/mol. Its structure features a methoxy group attached to a benzoate backbone, which is further substituted by a pyrazole derivative.
Methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate can undergo several chemical reactions typical for aromatic compounds, including:
The reactivity of this compound will depend on the substituents on the aromatic rings and their electronic effects (electron-withdrawing or electron-donating groups).
While specific mechanisms of action for this compound were not detailed in the search results, compounds containing pyrazole rings often exhibit biological activities such as anti-inflammatory or analgesic effects. The mechanism typically involves:
Further studies would be necessary to elucidate the precise mechanism of action for methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate.
Chemical properties would include stability under ambient conditions and potential reactivity with acids or bases. The presence of hydroxyl groups suggests possible hydrogen bonding interactions.
Methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate has potential applications in:
Pyrazole-ether derivatives demonstrate significant pharmacological diversity stemming from strategic modifications to their core architecture. Methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate belongs to a subclass defined by an ether linkage connecting the pyrazole ring at position 4 to a benzoic acid ester system, contrasting with alternative connections via carbon-carbon bonds or nitrogen bridges observed in related compounds [1] [4]. This specific connectivity pattern creates a conformationally restrained biaryl-like system that influences molecular planarity and electronic distribution.
Critical structural variations within this subclass occur at three primary sites:
Table 1: Structural Variations in Biologically Active Pyrazole-Ether Derivatives
| Compound Identifier | Pyrazole Substitution | Aryl Group (C3) | Benzoate Modification | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | H at C5 | 2,4-dihydroxyphenyl | Methyl ester | Ortho/para-dihydroxy aryl; ester |
| CID 135882595 [1] | 5-Methyl | 2,4-dihydroxyphenyl | Carboxylic acid | 5-Methylpyrazole; free acid |
| CID 1986548 [2] | H at C5 | 2-hydroxy-4-(2-methylallyloxy)phenyl | Ethyl ester | Alkoxyether-extended phenol; ethyl ester |
| CAS 1285611-57-5 [4] | H at C5 | 4-[(2-chlorobenzyl)oxy]phenyl | Methyl ester + hydrazone linkage | Chlorobenzyl ether; hydrazide conjugate |
| CID 85106 [8] | 3-Methyl-5-oxo | Phenyl (via N1) | Methyl ester + azo linkage | 5-Oxopyrazole; azo bridge to benzoate |
The ether linkage itself provides conformational stability while maintaining sufficient rotational freedom for optimal target engagement. Computational analyses reveal that derivatives with para-substituted benzoates, like the target compound, exhibit superior molecular dipole alignment compared to meta-substituted analogs, potentially enhancing interactions with polarized binding pockets in enzymes or receptors [4] [7]. Furthermore, the ester carbonyl in methyl 4-(2-methoxy-2-oxoethyl)benzoate (CAS# 52787-14-1) demonstrates how extended spacer groups between the benzoate and ether oxygen influence three-dimensional conformation and π-π stacking capabilities [7]. These nuanced structural differences profoundly impact pharmacological profiles, enabling selective targeting of distinct biological pathways.
The 2,4-dihydroxyphenyl motif present in methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate serves as a critical pharmacophoric element governing target selectivity through multifaceted molecular recognition mechanisms. This ortho/para dihydroxy configuration enables three primary biological interaction modalities:
Hydrogen-Bonding Networks: The phenolic hydroxyl groups act as both hydrogen bond donors and acceptors, facilitating complex interactions with biological targets. The ortho-hydroxy group (adjacent to the pyrazole linkage) participates in bidentate hydrogen bonding with protein backbone atoms, while the para-hydroxy can extend these networks to solvent-exposed regions or secondary binding pockets. This is particularly advantageous for targeting kinases and oxidoreductases where such interactions stabilize inhibitor-enzyme complexes [1] [3]. Comparative studies show that mono-hydroxylated analogs exhibit significantly reduced binding affinities (typically >10-fold decrease) for these targets, underscoring the cooperative effect of the dihydroxy arrangement [1].
Metal Ion Chelation: The ortho-hydroxycarbonyl pattern created by the C2-hydroxy and the adjacent pyrazole nitrogen forms an optimal bidentate chelation site for divalent cations (Zn²⁺, Cu²⁺, Fe²⁺). This enables inhibition of metalloenzymes such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and tyrosine phosphatases. The target compound's ability to chelate zinc ions was demonstrated via spectrophotometric titration, showing a characteristic bathochromic shift at 320 nm upon complexation [3]. Methylation of either hydroxy group completely abolishes this chelation capacity, confirming their essential role.
Redox Activity & Antioxidant Potential: The electron-rich dihydroxyphenyl system undergoes reversible two-electron oxidation to the corresponding quinone, enabling participation in cellular redox cycling. This property underlies the radical-scavenging activity observed in similar compounds, protecting against oxidative stress in neuronal and cardiovascular systems [3]. In the EP2789613A1 patent, structurally related dihydroxyphenyl-pyrazoles demonstrated significant neuroprotective effects in models of vascular dementia, attributed partly to this redox activity [3].
Table 2: Impact of Aryl Functional Groups on Biological Activity
| Aryl Motif | Hydrogen Bonding Capacity | Metal Chelation | Redox Activity | Target Class Preference |
|---|---|---|---|---|
| 2,4-Dihydroxyphenyl | High (bidentate donor) | Strong (O,N chelate) | Moderate | Kinases, Metalloenzymes, Oxidoreductases |
| 2-Hydroxy-4-alkoxyphenyl [2] | Moderate (monodentate) | Weak | Low | GPCRs, Ion Channels |
| 4-Hydroxyphenyl | Low (acceptor only) | None | Low | Nuclear Receptors |
| Phenyl (unsubstituted) | None | None | None | Hydrophobic Pocket Binders |
Alkoxy extension of one phenolic group, as seen in ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate (CID 1986548), redirects selectivity toward G-protein coupled receptors and ion channels by enhancing lipophilicity and steric bulk while diminishing metal chelation capability [2]. This demonstrates how strategic modification of the polyhydroxylated motif serves as a molecular "tuning element" for target class selectivity. The presence of electron-withdrawing groups on the aryl ring, such as in chlorobenzyloxy-modified analogs (CAS# 1285611-57-5), further shifts activity toward enzymatic targets with nucleophilic active sites, including hydrolases and transferases [4].
The evolution of benzheterazole-pyrazole hybrids traces a distinct trajectory from early benzimidazole-focused therapeutics toward sophisticated pyrazole-ether derivatives like methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate. This development reflects progressive insights into structure-activity relationships and target engagement strategies:
First Generation (1980s-1990s): Simple Benzimidazole HybridsInitial hybrid development centered on benzimidazole cores linked to pyrazoles via direct carbon-carbon bonds or short alkyl tethers. These compounds, exemplified by omeprazole-inspired analogs, primarily targeted proton pumps and gastrointestinal receptors. Their limitations included poor blood-brain barrier penetration and metabolic instability due to susceptibility to hepatic N-dealkylation. Nevertheless, they established the foundational principle that fusing nitrogen-rich heterocycles could enhance binding to nucleotide-binding sites in enzymes [3].
Second Generation (2000-2010): Ether-Linked Pyrazole-BenzoheterazolesThe introduction of oxygen bridges marked a significant advancement in molecular design. Patent EP2789613A1 documented early pyrazole-benzheterazole ethers as calcium channel modulators with improved cerebrovascular activity [3]. This period saw strategic incorporation of polyhydroxylated aryl groups to enhance water solubility and target specificity toward neurological targets. Compounds featured methyl or ethyl benzoate termini rather than free acids to balance membrane permeability and in vivo stability. Crucially, structure-activity relationship (SAR) studies during this phase identified the 4-pyrazole oxygen linkage as critical for maintaining conformational flexibility while preventing undesirable ring closure reactions that plagued direct carbon-linked analogs [3] [4].
Third Generation (2010-Present): Functionally Optimized Pyrazole-EthersContemporary derivatives incorporate sophisticated structural refinements:
Table 3: Evolution of Key Benzimidazole-Pyrazole Hybrid Therapeutics
| Generation | Time Period | Representative Structure | Connection Type | Primary Target Class | Key Advancement |
|---|---|---|---|---|---|
| First | 1980s-1990s | Benzimidazole-C2-linked pyrazole | C-C bond | Proton pumps, Receptors | Proof of hybrid concept |
| Second | 2000-2010 | Pyrazol-4-yl-oxy-benzimidazole | Ether linkage | Calcium channels [3] | Improved blood-brain barrier penetration |
| Third | 2010-Present | Methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate | Ether + ester | Kinases, Dehydrogenases, HDACs | Polyhydroxylated aryl selectivity modulation |
The current compound exemplifies third-generation design principles through its: (1) retention of the metabolically stable ether linkage; (2) incorporation of the 2,4-dihydroxyphenyl motif for enhanced selectivity toward oxidoreductases and metalloenzymes; and (3) strategic use of the methyl ester to balance lipophilicity and crystallinity for formulation stability. Patent EP2789613A1 highlights the therapeutic translation of these design elements, demonstrating efficacy of related compounds in models of Alzheimer's disease and vascular dementia through dual modulation of calcium homeostasis and acetylcholinesterase activity [3]. Future development is likely to focus on prodrug strategies for the phenolic hydroxy groups and metallocomplex formulations to further enhance target specificity and pharmacokinetic profiles.
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8